Cas no 898645-04-0 (1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole)

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
- 2-tert-butyl-4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- 1H-Imidazole, 1-[[3-(1,1-dimethylethyl)-4-methoxyphenyl]sulfonyl]-2-ethyl-
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- Inchi: 1S/C16H22N2O3S/c1-6-15-17-9-10-18(15)22(19,20)12-7-8-14(21-5)13(11-12)16(2,3)4/h7-11H,6H2,1-5H3
- InChI Key: AMGGCUHWICHQDL-UHFFFAOYSA-N
- SMILES: C1(CC)N(S(C2=CC=C(OC)C(C(C)(C)C)=C2)(=O)=O)C=CN=1
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3237-0451-2mg |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3237-0451-3mg |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3237-0451-5mg |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3237-0451-2μmol |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3237-0451-10mg |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3237-0451-1mg |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3237-0451-5μmol |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3237-0451-4mg |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3237-0451-15mg |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3237-0451-10μmol |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole |
898645-04-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 |
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
Recent Advances in the Study of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole (CAS: 898645-04-0)
The compound 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole (CAS: 898645-04-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonyl-imidazole derivative has been investigated for its role as a selective inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Recent studies have highlighted its unique structural features, which contribute to its high binding affinity and specificity towards target proteins.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the mechanistic basis of this compound's inhibitory activity. Using X-ray crystallography and molecular dynamics simulations, the team elucidated the compound's interaction with the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The findings revealed that the tert-butyl and methoxy substituents on the benzene ring play a critical role in stabilizing the enzyme-inhibitor complex, while the ethyl group on the imidazole ring enhances hydrophobic interactions within the binding pocket.
Further investigations have extended to the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute demonstrated that 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole exhibits potent anti-proliferative effects against certain cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The compound was shown to induce apoptosis via the intrinsic mitochondrial pathway, with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic window.
Recent advancements in synthetic methodologies have also been reported, enabling more efficient and scalable production of this compound. A 2024 paper in Organic Process Research & Development detailed a novel, green chemistry approach to synthesize 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole with improved yield and reduced environmental impact. This development is particularly significant for facilitating large-scale production for further clinical studies.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of this compound. Researchers are currently exploring structural modifications to enhance its bioavailability and metabolic stability. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline, with the goal of initiating Phase I clinical trials within the next two years.
In conclusion, 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole represents a promising candidate for therapeutic development in inflammation and oncology. Its unique structural attributes and selective inhibitory activity warrant continued investigation, and ongoing research efforts are expected to further elucidate its full therapeutic potential.
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